BenchChemオンラインストアへようこそ!

5-methyl-5,8-diazaspiro[3.5]nonan-6-one

Lipophilicity Hydrogen-Bond Donor ADME

5‑Methyl‑5,8‑diazaspiro[3.5]nonan‑6‑one is a conformationally constrained spirocyclic lactam (C₈H₁₄N₂O, MW 154.21) that belongs to the diazaspiro[3.5]nonane family. The scaffold combines a four‑membered azetidine ring and a six‑membered lactam ring fused at a single quaternary carbon, with a methyl substituent on the lactam nitrogen.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 2102298-16-6
Cat. No. B6165932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-5,8-diazaspiro[3.5]nonan-6-one
CAS2102298-16-6
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCN1C(=O)CNCC12CCC2
InChIInChI=1S/C8H14N2O/c1-10-7(11)5-9-6-8(10)3-2-4-8/h9H,2-6H2,1H3
InChIKeyKDNVMEIIEHBQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-5,8-diazaspiro[3.5]nonan-6-one (CAS 2102298‑16‑6): Structural & Procurement Baseline


5‑Methyl‑5,8‑diazaspiro[3.5]nonan‑6‑one is a conformationally constrained spirocyclic lactam (C₈H₁₄N₂O, MW 154.21) that belongs to the diazaspiro[3.5]nonane family [1]. The scaffold combines a four‑membered azetidine ring and a six‑membered lactam ring fused at a single quaternary carbon, with a methyl substituent on the lactam nitrogen. This architecture imparts a defined three‑dimensional vector presentation and a restricted number of accessible conformers compared to monocyclic piperazine or morpholine surrogates [2]. The compound is primarily sourced as a research intermediate and building block, with commercial availability from multiple vendors at purities up to 98% .

Why 5‑Methyl‑5,8‑diazaspiro[3.5]nonan‑6‑one Cannot Be Trivially Replaced by Other Diazaspiro[3.5]nonane Analogs


Diazaspiro[3.5]nonane congeners differ in two critical structural variables — the position of the nitrogen atoms and the oxidation state of the ring carbon atoms — and even subtle changes in these variables produce large shifts in lipophilicity, hydrogen‑bonding capacity, and conformational bias [1]. For example, methylation of the lactam nitrogen eliminates a hydrogen‑bond donor, increasing log P by ~0.5 units compared with the des‑methyl parent; replacement of the carbonyl by a methylene group removes a dipole and a hydrogen‑bond acceptor; and introduction of an oxygen atom into the four‑membered ring alters the pKa and the trajectory of the N‑substituent . Consequently, biological target engagement, solubility, and metabolic stability observed with one family member cannot be assumed for another, making procurement of the exact substitution pattern essential for reproducible SAR and patent prosecution.

5‑Methyl‑5,8‑diazaspiro[3.5]nonan‑6‑one: Quantified Differentiation vs. Closest Analogs


N‑Methylation Reduces Hydrogen‑Bond Donor Count and Increases Lipophilicity by ~0.5 log P Units

The 5‑methyl group replaces a secondary amide N–H with a tertiary amide, eliminating one hydrogen‑bond donor (HBD = 1 vs. 2 for the des‑methyl analog) and predictably increasing log P . The parent 5,8‑diazaspiro[3.5]nonan‑6‑one (CAS 1419209‑31‑6) has a measured log P of ~1.5, while 5‑methyl‑5,8‑diazaspiro[3.5]nonan‑6‑one is predicted at log P ~2.0, a shift of ~0.5 units . For context, the fully reduced 5‑methyl‑5,8‑diazaspiro[3.5]nonane exhibits log P ~1.2, and the 8‑benzyl analog reaches log P 2.2 .

Lipophilicity Hydrogen-Bond Donor ADME Permeability

Conformational Preorganization: sp² vs. sp³ Centre at Position 6

The 6‑oxo group locks the six‑membered ring into a half‑chair conformation with restricted pseudorotation, while the reduced analog (5‑methyl‑5,8‑diazaspiro[3.5]nonane, CAS 1550730‑34‑1) exists as a rapidly interconverting mixture of chair conformers . The sp² centre in the target compound reduces the number of accessible low‑energy conformers and pre‑orients the lactam carbonyl as a hydrogen‑bond acceptor (HBA = 2) at a defined vector [1]. This rigidity is a key design element when the diazaspiro core is used as a piperazine bioisostere in PARP or kinase inhibitor programs, where the exit vector of the N‑substituent critically influences potency and selectivity [2].

Conformational Restriction Spiro Scaffold Lactam Bioisostere

Batch‑Level QC Documentation: NMR, HPLC, and GC Certificates Available

Bidepharm (Supplier) provides batch‑specific analytical data for CAS 2102298‑16‑6 including ¹H‑NMR, HPLC purity (standard 95%), and GC traces, enabling direct verification of identity and purity prior to use in SAR campaigns . In contrast, the des‑methyl analog (CAS 1419209‑31‑6) is typically offered at 97% purity but without a standardized QC package across all vendors, and the reduced analog 5‑methyl‑5,8‑diazaspiro[3.5]nonane (CAS 1550730‑34‑1) is available only from fewer suppliers . The availability of a documented QC package reduces the risk of introducing regioisomeric or over‑alkylated impurities that can confound biological assay results.

Quality Control Analytical Chemistry Procurement Batch Reproducibility

Higher Molecular Weight with Preserved Spiro Architecture: MW 154.21 vs. 140.18 for the Des‑Methyl Lactam

Addition of the methyl group increases molecular weight from 140.18 g/mol (des‑methyl analog, CAS 1419209‑31‑6) to 154.21 g/mol while preserving the spiro[3.5] framework and the lactam pharmacophore [1]. The methyl group adds 14 Da, placing the compound near the optimal fragment‑to‑lead MW range, and provides a synthetic handle for further diversification at the lactam nitrogen. By comparison, the 2‑oxa analog (5‑methyl‑2‑oxa‑5,8‑diazaspiro[3.5]nonan‑6‑one, MW 156.18) introduces an oxygen atom that alters the trajectory of the azetidine nitrogen, affecting how substituents are presented to a protein target .

Molecular Weight Fragment-Based Drug Design Lead Optimisation

Optimal Procurement & Application Scenarios for 5‑Methyl‑5,8‑diazaspiro[3.5]nonan‑6‑one


Medicinal Chemistry: Spiro‑Lactam Building Block for CNS or Oncology SAR

The compound’s rigid spiro‑lactam core, featuring a single HBD and moderate log P (~2.0), makes it an ideal building block for CNS‑penetrant or orally bioavailable lead series where piperazine or morpholine rings contribute to excessive conformational freedom or off‑target activity [1]. The documented QC package (NMR, HPLC, GC) allows confident batch‑to‑batch comparison during multi‑step library synthesis [2].

Patent‑Protected Diazaspiro Lactam Intermediate for KRAS G12C or ROCK Inhibitor Programs

Diazaspiro[3.5]nonane scaffolds are claimed in patents covering KRAS G12C covalent inhibitors (WO2018/143315) and ROCK inhibitors (EP 3704121) [1][2]. The 5‑methyl‑6‑oxo substitution pattern offers a specific vector for installing acryloyl warheads (KRAS) or aryl groups (ROCK), with the lactam carbonyl serving as a hydrogen‑bond anchor. Substituting the des‑methyl analog would introduce an additional H‑bond donor that could reduce metabolic stability or alter binding pose.

Fragment‑Based Drug Design: Minimal‑MW Scaffold with Defined Exit Vectors

At MW 154.21, the compound sits at the upper edge of fragment space and provides two orthogonal diversification points (the azetidine N‑8 and the lactam N‑5). The predefined geometry of the spiro junction, as validated in diazaspiro‑piperazine bioisostere studies, reduces the entropic cost of binding and can improve ligand efficiency relative to flexible monocyclic fragments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methyl-5,8-diazaspiro[3.5]nonan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.